3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
Description
Properties
CAS No. |
1226439-43-5 |
|---|---|
Molecular Formula |
C26H24N4O4S |
Molecular Weight |
488.56 |
IUPAC Name |
3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |
InChI Key |
PEAPDWGIBILFQE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and ensure consistent quality. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
Chemical Reactions Analysis
1.1. Formation of the Pyrrolidine-Sulfonyl Intermediate
The pyrrolidine ring bearing the 4-propylphenylsulfonyl group is synthesized via nucleophilic substitution under basic conditions. This involves reacting pyrrolidine with 4-propylphenylsulfonyl chloride , similar to methodologies described for piperidine derivatives :
-
Reaction Conditions :
The product, 1-(4-propylphenylsulfonyl)pyrrolidine , is isolated via filtration and recrystallization .
1.2. Cyclization to 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is formed through cyclocondensation of an amidoxime intermediate with a carboxylic acid derivative. This follows the Tiemann-Krüger method :
-
Step 1 : Hydrazide formation by reacting ethyl 1-(4-propylphenylsulfonyl)pyrrolidine-2-carboxylate with hydrazine hydrate in methanol under reflux .
-
Step 2 : Cyclization with 4-chlorophenylcarbonitrile in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂) to form the oxadiazole ring .
Key Conditions :
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Hydrazide formation | Reflux | 3 hr | ~80% |
| CS₂ + KOH | Cyclization | Reflux | 6 hr | ~78% |
Data adapted from analogous reactions in .
1.3. Functionalization and Final Product
The 3-(4-chlorophenyl) substituent is introduced via Friedel-Crafts acylation or Suzuki coupling , depending on precursor availability . Spectral characterization (IR, NMR) aligns with reported oxadiazole derivatives:
-
IR (KBr, cm⁻¹) : 3130 (Ar C-H), 1685 (C=N), 1385 (S=O), 655 (C-Cl) .
-
¹H-NMR (CDCl₃) : δ 7.8–8.2 (m, aromatic protons), δ 3.5–4.0 (m, pyrrolidine-CH₂), δ 1.2–1.6 (m, propyl-CH₂) .
2.1. Electrophilic Substitution
The electron-deficient 1,2,4-oxadiazole ring undergoes electrophilic substitution at position 5, but steric hindrance from the pyrrolidine-sulfonyl group limits reactivity. Nitration or halogenation typically requires harsh conditions (e.g., HNO₃/H₂SO₄) .
2.2. Ring-Opening Reactions
Under acidic hydrolysis (HCl, 80°C), the oxadiazole ring cleaves to form amide intermediates , a property leveraged in prodrug design .
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) studies on analogous 1,2,4-oxadiazoles reveal:
Scientific Research Applications
3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
- Structure : Differs from the target compound by replacing the 4-propylphenylsulfonyl group with a 4-chlorophenylsulfonyl substituent.
- Molecular weight: ~454.3 g/mol .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
- Structure : Replaces the sulfonylated pyrrolidine with a pyrrolidin-2-one (lactam) ring and substitutes the sulfonyl group with a 3,4-dimethoxyphenyl moiety.
- Impact : The lactam introduces a hydrogen-bond-accepting ketone, while methoxy groups may enhance solubility. Molecular weight: ~413.8 g/mol .
Variations in the Oxadiazole Substituents
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Structure : Lacks the pyrrolidine-sulfonyl group; instead, position 5 has a chloromethyl substituent.
- Impact : Reduced steric bulk and hydrogen-bonding capacity compared to the target compound. Molecular weight: 229.06 g/mol .
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
Physicochemical Comparisons
Biological Activity
The compound 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 326.8 g/mol. The IUPAC name reflects its complex structure, which includes a chlorophenyl group and a pyrrolidine moiety attached to an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H19ClN2O2S |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | CZOJYFJDJDFZAC-UHFFFAOYSA-N |
The biological activity of oxadiazole derivatives often involves their interaction with various molecular targets. For instance, they may inhibit specific enzymes or receptors, leading to altered cellular functions. The exact mechanism for this compound is still under investigation; however, its structural features suggest potential interactions with:
- Enzymatic pathways : As seen in other oxadiazole derivatives, it may act as an inhibitor for enzymes such as cyclooxygenases (COX), contributing to anti-inflammatory effects .
- Cellular receptors : The compound may bind to receptors involved in cancer cell proliferation or apoptosis, similar to other compounds in its class that have shown cytotoxic effects against cancer cell lines .
Biological Activity and Therapeutic Applications
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin against various cell lines .
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions. Oxadiazole compounds have been reported to exhibit analgesic and anti-inflammatory properties while minimizing gastrointestinal side effects common with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial and fungal strains, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives:
- A study evaluating the anticancer properties of novel 1,2,4-oxadiazole derivatives found that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.12 to 2.78 µM .
- Another research highlighted the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neurotoxicity. These compounds demonstrated reduced neuronal death and improved behavioral outcomes in animal models .
Q & A
Q. Example Optimization Table :
| Reaction Step | Catalyst/Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Sulfonylation | EtN/CHCl | 25 | 82 |
| Cyclization | DCC/DMAP | 80 | 67 |
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- Primary : -NMR (400 MHz, CDCl) to confirm proton environments (e.g., sulfonyl-pyrrolidine coupling).
- Secondary : High-resolution LC-MS (ESI+) to verify molecular weight (e.g., [M+H] ~472.1 Da).
- Advanced : X-ray crystallography resolves stereochemical ambiguities (e.g., pyrrolidine ring conformation) .
Basic: How is the compound’s preliminary biological activity assessed?
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to receptors (e.g., compare with co-crystallized ligands in Protein Data Bank) .
Advanced: How can synthesis be optimized to improve yield and purity?
Answer:
- Catalyst screening : Test Pd(OAc) vs. CuI for cyclization efficiency.
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) on reaction kinetics.
- Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate non-polar byproducts.
Reference : Analogous triazole synthesis achieved 82% yield using microwave-assisted conditions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Modifications : Vary substituents on (i) 4-chlorophenyl (e.g., replace Cl with Br, CF) and (ii) sulfonyl-pyrrolidine (e.g., alkyl chain length).
- Activity testing : Compare IC values across analogs in enzyme inhibition assays.
Example : Oxadiazole derivatives with bulkier sulfonyl groups showed 3-fold higher activity in kinase assays .
Advanced: What computational strategies predict target engagement and selectivity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability (>50 ns trajectories).
- Pharmacophore modeling : Align with known inhibitors (e.g., ATP-binding site residues) to identify critical interactions.
Data : Docking scores (ΔG ≤ -8.5 kcal/mol) correlate with experimental IC ≤ 1 µM .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Replicate assays : Ensure consistency in buffer pH, ionic strength, and temperature.
- Check compound stability : Use LC-MS to detect degradation (e.g., hydrolysis of oxadiazole under acidic conditions).
- Re-dock : Adjust protonation states (e.g., sulfonyl group pKa ~1.5) in docking software .
Advanced: What strategies address poor ADME properties observed in preclinical studies?
Answer:
- Solubility : Introduce polar groups (e.g., -OH, -NH) on the phenyl ring without disrupting target binding.
- Metabolic stability : Replace labile esters with amides; test in liver microsome assays (e.g., t > 30 min).
Reference : ADME analysis of similar triazoles identified CYP3A4-mediated oxidation as a key metabolic pathway .
Advanced: How does X-ray crystallography clarify stereochemical uncertainties in the pyrrolidine ring?
Answer:
- Crystallization : Grow crystals via vapor diffusion (e.g., hexane/EtOAc).
- Data collection : Resolve at 1.2 Å resolution to assign R/S configurations.
Example : A pyrazoline analog’s crystal structure confirmed trans-configuration of substituents .
Advanced: What are key challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water).
- Byproduct control : Monitor intermediates via TLC to minimize side reactions.
Note : Multi-gram synthesis requires strict temperature control during exothermic steps (e.g., sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
